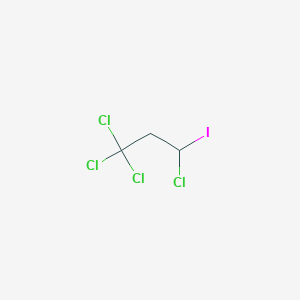
1,1,1,3-Tetrachloro-3-iodopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,3-Tetrachloro-3-iodopropane is an organic compound with the molecular formula C3H4Cl4I It is a halogenated hydrocarbon, characterized by the presence of both chlorine and iodine atoms attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions
1,1,1,3-Tetrachloro-3-iodopropane can be synthesized through the halogenation of propane derivatives. One common method involves the chlorination of 1,3-dichloropropane followed by iodination. The reaction conditions typically require the presence of a catalyst and controlled temperature to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
1,1,1,3-Tetrachloro-3-iodopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Elimination: Strong bases like potassium tert-butoxide can induce elimination reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed
Substitution: Formation of various halogenated derivatives.
Elimination: Formation of alkenes such as 1,1,3-trichloropropene.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
科学的研究の応用
1,1,1,3-Tetrachloro-3-iodopropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a halogenated hydrocarbon.
Medicine: Studied for its potential use in pharmaceuticals, particularly in the development of halogenated drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1,1,1,3-tetrachloro-3-iodopropane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include halogen exchange and elimination reactions, which can lead to the formation of reactive intermediates that interact with cellular components.
類似化合物との比較
Similar Compounds
1,1,1,3-Tetrachloropropane: Similar in structure but lacks the iodine atom.
1,1,1-Trichloro-3-iodopropane: Contains one less chlorine atom.
1,1,1-Trifluoro-3-iodopropane: Fluorine atoms replace chlorine atoms.
Uniqueness
1,1,1,3-Tetrachloro-3-iodopropane is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical reactivity and potential applications. The combination of these halogens allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
特性
CAS番号 |
94722-48-2 |
|---|---|
分子式 |
C3H3Cl4I |
分子量 |
307.8 g/mol |
IUPAC名 |
1,1,1,3-tetrachloro-3-iodopropane |
InChI |
InChI=1S/C3H3Cl4I/c4-2(8)1-3(5,6)7/h2H,1H2 |
InChIキー |
BSGJUTINPFPUIQ-UHFFFAOYSA-N |
正規SMILES |
C(C(Cl)I)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


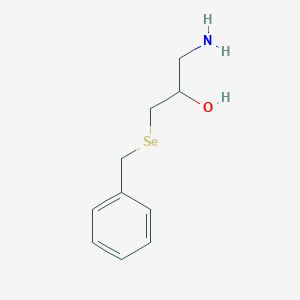
![3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14360776.png)
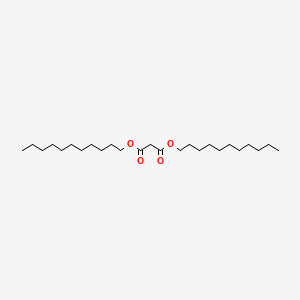
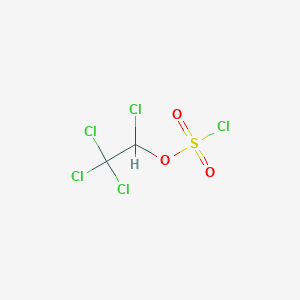
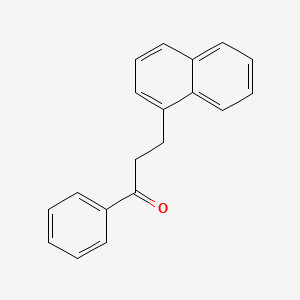

![Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate](/img/structure/B14360797.png)
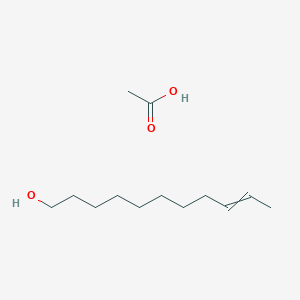
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B14360827.png)
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)
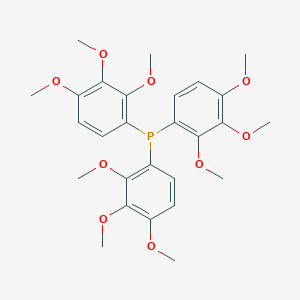
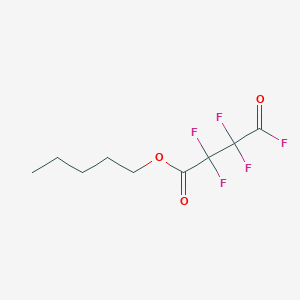
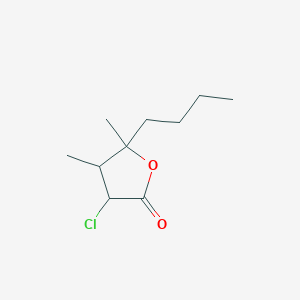
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
